Cefixime-13C,15N2 is a stable isotopically labeled derivative of cefixime, a third-generation cephalosporin antibiotic. This compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes into its molecular structure, which enhances its utility in pharmacokinetic studies and metabolic research. The molecular formula for Cefixime-13C,15N2 is C15H13N5O7S2, with a molecular weight of approximately 456.43 g/mol. It typically appears as a white or light yellow crystalline powder that is odorless or possesses a slight smell and is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but only slightly soluble in acetone and nearly insoluble in water .
Cefixime-13C,15N2 is synthesized from cefixime, which is widely used to treat various bacterial infections, including otitis media, strep throat, pneumonia, urinary tract infections, gonorrhea, and Lyme disease . The isotopically labeled version is particularly valuable for research applications that require tracing metabolic pathways in biological systems.
The synthesis of Cefixime-13C,15N2 involves several steps that incorporate stable isotopes into the cefixime structure. While specific methods can vary, common approaches include:
The synthesis typically requires controlled conditions to ensure the stability of the isotopes and the integrity of the cefixime structure. For example:
The molecular structure of Cefixime-13C,15N2 features a beta-lactam ring characteristic of cephalosporins. The incorporation of isotopes alters the mass but not the fundamental structure of the molecule.
Cefixime-13C,15N2 can undergo various chemical reactions typical for beta-lactam antibiotics, including hydrolysis and acylation. These reactions are essential for studying its pharmacodynamics and metabolic pathways.
The reactions often involve:
Cefixime functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for maintaining cell wall integrity. This action ultimately leads to cell lysis and death of susceptible bacteria.
The compound exhibits effectiveness against a variety of pathogens, particularly strains of Escherichia coli and Neisseria gonorrhoeae. Its pharmacokinetic properties suggest that it maintains effective plasma concentrations over time, crucial for its therapeutic action .
Cefixime-13C,15N2 is characterized by:
Cefixime-13C,15N2 serves multiple applications in scientific research:
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 403640-27-7